2-[2-(4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydro-pyridin-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester
Description
The compound 2-[2-(4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydro-pyridin-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a hybrid structure combining a substituted dihydropyridinone ring and a methoxy-substituted benzoic acid methyl ester. Its structural complexity arises from the ethyl linker bridging the pyridinone and benzoate moieties, with additional substituents (chloro, methyl, and methoxy groups) influencing its physicochemical and pharmacological properties.
Properties
IUPAC Name |
methyl 2-[2-(4-chloro-1,6-dimethyl-2-oxopyridin-3-yl)ethyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-10-14(19)13(17(21)20(11)2)9-8-12-6-5-7-15(23-3)16(12)18(22)24-4/h5-7,10H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCVYGZKYXRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)CCC2=C(C(=CC=C2)OC)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122976 | |
| Record name | Methyl 2-[2-(4-chloro-1,2-dihydro-1,6-dimethyl-2-oxo-3-pyridinyl)ethyl]-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365542-71-8 | |
| Record name | Methyl 2-[2-(4-chloro-1,2-dihydro-1,6-dimethyl-2-oxo-3-pyridinyl)ethyl]-6-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365542-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[2-(4-chloro-1,2-dihydro-1,6-dimethyl-2-oxo-3-pyridinyl)ethyl]-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[2-(4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydro-pyridin-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester (commonly referred to as Compound A ) has garnered interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Profile
- Molecular Formula : C₁₈H₂₀ClNO₄
- Molecular Weight : 349.82 g/mol
- CAS Number : 365542-71-8
- Structure : The compound features a pyridine ring and a methoxybenzoic acid moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that Compound A exhibits significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. It appears to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
- Case Study : A study published in PMC demonstrated that derivatives of similar structures showed enhanced anticancer activity against prostate cancer cells, with IC50 values indicating potent effects at low concentrations .
Antimicrobial Effects
Compound A has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : It has demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound’s mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis .
Anti-inflammatory Effects
Research suggests that Compound A may possess anti-inflammatory properties:
- In Vitro Studies : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in cell cultures treated with Compound A. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Compound A. Modifications to the pyridine and benzoic acid moieties have been explored:
| Modification | Effect on Activity |
|---|---|
| Methylation of the benzoic acid | Increased anticancer potency |
| Halogen substitution on the pyridine | Enhanced antimicrobial activity |
In Vivo Studies
Animal model studies have shown promise for Compound A in reducing tumor size in xenograft models. The administration of the compound led to a significant decrease in tumor growth rates compared to control groups.
Clinical Implications
While preclinical data is promising, further clinical trials are necessary to establish safety and efficacy profiles for human use. Researchers are currently exploring formulations that enhance bioavailability and reduce toxicity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Motifs
The target compound shares key structural elements with several classes of molecules:
(a) Pyridinone Derivatives
- Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate (): Similarity: Contains a 6-oxo-1,6-dihydropyridine ring, analogous to the target’s dihydropyridinone core. Difference: Lacks the ethyl-linked benzoate moiety and chloro/methyl substituents, resulting in simpler pharmacokinetic properties. Applications: Used as a synthetic intermediate for pharmaceuticals .
(b) Benzimidazole-Pyridine Hybrids
- 3-[6-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid ester (): Similarity: Incorporates methoxy-substituted pyridine and benzoate groups.
(c) Ester-Functionalized Pyridazine/Pyrrolo-Pyridazine Derivatives
- (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester (): Similarity: Chloro-substituted aromatic systems and ester groups critical for bioavailability. Difference: Pyrrolo-pyridazine core replaces dihydropyridinone, altering electronic properties and binding affinity.
Substituent Effects on Physicochemical Properties
Pharmacological and Industrial Relevance
- 8-O-Acetylshanzhiside Methyl Ester (): Highlights the role of methyl esters in enhancing metabolic stability, a trait likely shared by the target compound.
- Methyl (R)-pyrrolidine-2-carboxylate Derivatives (): Demonstrates the utility of chiral esters in enantioselective drug design, a possible avenue for the target compound’s optimization.
Q & A
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Parameters | Reference |
|---|---|---|
| SCXRD | R-factor < 5%, CC > 95% | |
| ¹H NMR | δ 3.8–4.2 ppm (methoxy singlet) | |
| HRMS | m/z calc. 379.12 (C₁₈H₂₁ClNO₄⁺) |
Q. Table 2. Common Synthetic Byproducts and Mitigation
| Byproduct | Mitigation Strategy |
|---|---|
| Di-alkylated pyridine | Limit alkyl halide stoichiometry |
| Ester hydrolysis | Use dry solvents, inert atmosphere |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
